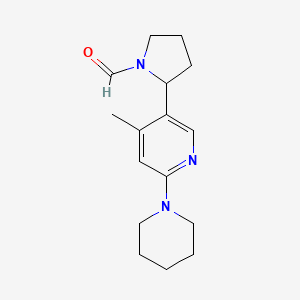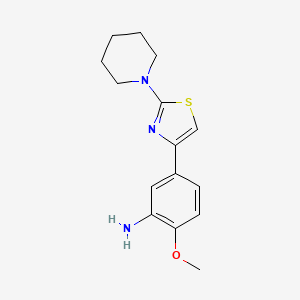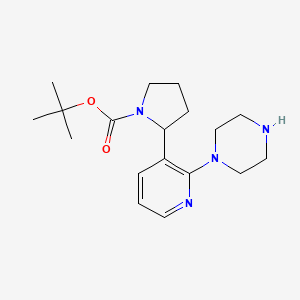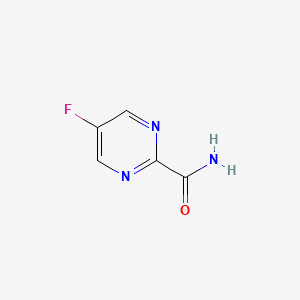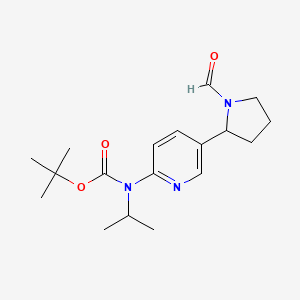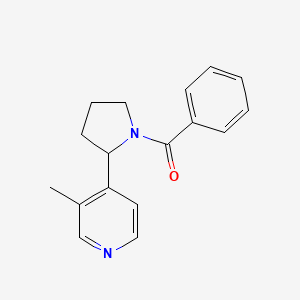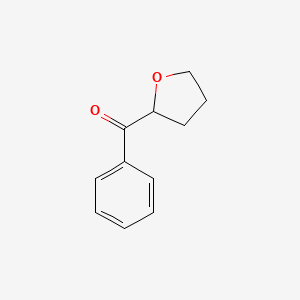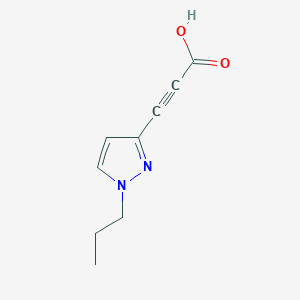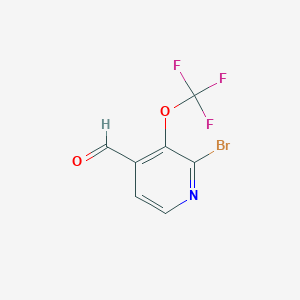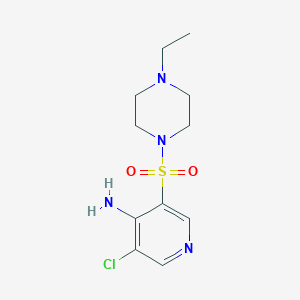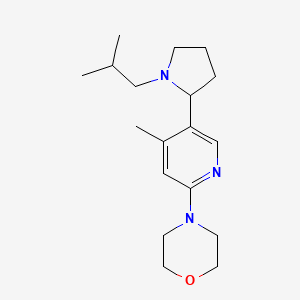
4-(5-(1-Isobutylpyrrolidin-2-yl)-4-methylpyridin-2-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-(1-Isobutylpyrrolidin-2-yl)-4-methylpyridin-2-yl)morpholine is a complex organic compound with a molecular formula of C17H27N3O and a molecular weight of 289.42 g/mol . This compound features a morpholine ring attached to a pyridine ring, which is further substituted with an isobutylpyrrolidine group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
The synthesis of 4-(5-(1-Isobutylpyrrolidin-2-yl)-4-methylpyridin-2-yl)morpholine involves multiple steps, including the formation of the pyridine and morpholine rings, followed by the introduction of the isobutylpyrrolidine group. The reaction conditions typically involve the use of catalysts and specific reagents to facilitate the formation of the desired product. Industrial production methods may include the use of novel ruthenium catalysts for hydrogenation and amidation reactions .
Chemical Reactions Analysis
4-(5-(1-Isobutylpyrrolidin-2-yl)-4-methylpyridin-2-yl)morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogen atoms can be replaced by nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and specific catalysts to enhance reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(5-(1-Isobutylpyrrolidin-2-yl)-4-methylpyridin-2-yl)morpholine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a ligand in drug design.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(5-(1-Isobutylpyrrolidin-2-yl)-4-methylpyridin-2-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 4-(5-(1-Isobutylpyrrolidin-2-yl)-4-methylpyridin-2-yl)morpholine include:
- 4-(5-(1-Isobutylpyrrolidin-2-yl)-pyridin-2-yl)morpholine
- 4-(5-(1-Isobutylpyrrolidin-2-yl)-3-methylpyridin-2-yl)morpholine
These compounds share structural similarities but differ in the substitution patterns on the pyridine ring. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H29N3O |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
4-[4-methyl-5-[1-(2-methylpropyl)pyrrolidin-2-yl]pyridin-2-yl]morpholine |
InChI |
InChI=1S/C18H29N3O/c1-14(2)13-21-6-4-5-17(21)16-12-19-18(11-15(16)3)20-7-9-22-10-8-20/h11-12,14,17H,4-10,13H2,1-3H3 |
InChI Key |
FUCGXNRCHZWWCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C2CCCN2CC(C)C)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


